2-Bromo-4-chloro-7-fluoro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound is notable for its diverse biological and clinical applications, primarily due to its structural similarity to naturally occurring nucleotides. The presence of halogen substituents—bromine, chlorine, and fluorine—enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development .
The compound is classified under the category of halogenated benzimidazoles. Benzimidazoles, in general, are recognized for their significant pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific combination of substituents in 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole contributes to its unique chemical properties compared to other derivatives in the benzimidazole class .
The synthesis of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole can be achieved through several methods:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Parameters such as temperature, reaction time, and the choice of catalysts or reagents significantly influence the outcome of the synthesis .
The molecular formula for 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole is CHBrClFN. The structure features a benzene ring fused with an imidazole ring, with bromine at position 2, chlorine at position 4, and fluorine at position 7.
Key structural data includes:
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole can participate in several types of chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .
The mechanism of action for 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity, which can lead to inhibition or activation of specific pathways within biological systems. This property makes it a candidate for further investigation in therapeutic applications .
Relevant data regarding solubility and stability should be evaluated under specific experimental conditions to ensure accurate application in research .
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole has several important scientific applications:
The benzimidazole nucleus (1H-1,3-benzodiazole) emerged as a privileged scaffold in medicinal chemistry following the discovery that 5,6-dimethylbenzimidazole is a structural component of vitamin B12 . Early synthetic work in the 1870s by Hoebrecker and Ladenberg established foundational methods, but interest surged in the 1940s when Woolley demonstrated benzimidazole's biological mimicry of purine nucleotides . This isosterism enables interactions with biological polymers, facilitating diverse therapeutic applications. By the late 20th century, benzimidazole derivatives had evolved into clinical agents, including antiparasitics (albendazole), proton pump inhibitors (omeprazole), and antihypertensives (telmisartan) [5] [6]. The 21st century witnessed a shift toward targeted cancer therapies, with benzimidazole-based kinase inhibitors (abemaciclib) and PARP inhibitors (veliparib) receiving FDA approval . This progression underscores the scaffold’s adaptability from broad-spectrum agents to precision therapeutics.
Table 1: Milestone Benzimidazole-Based Therapeutics
Compound | Therapeutic Category | Key Target/Mechanism | Approval Year |
---|---|---|---|
Albendazole | Antiparasitic | Microtubule inhibition | 1982 |
Omeprazole | Antiulcerant | H⁺/K⁺-ATPase inhibition | 1989 |
Telmisartan | Antihypertensive | Angiotensin II receptor antagonism | 1999 |
Abemaciclib | Anticancer | CDK4/6 inhibition | 2017 |
Veliparib | Anticancer (investigational) | PARP inhibition | Phase III |
Halogenation at strategic positions on the benzimidazole core profoundly modulates electronic properties, bioavailability, and target affinity. The fused benzene-imidazole system (molecular weight: 118.14 g/mol) allows regioselective substitutions at C2, C4, C5, C6, and C7 positions, with halogen atoms serving as versatile handles for further derivatization [10]:
Structure-Activity Relationship (SAR) studies reveal that triple-halogenation—exemplified by 2-bromo-4-chloro-7-fluoro-1H-benzimidazole—synergistically optimizes DNA-binding affinity (ΔG = −9.2 kcal/mol) and cellular uptake (Papp = 12.5 × 10⁻⁶ cm/s) [8] . The electron-withdrawing nature of halogens also lowers the pKa of the N1-H proton (pKa ≈ 5.3), enhancing solubility under physiological conditions .
Table 2: Impact of Halogen Substituents on Benzimidazole Properties
Substituent Position | Electronic Effect | Pharmacological Influence | Target Interaction Example |
---|---|---|---|
2-Bromo | Moderate σ-withdrawal | ↑ DNA intercalation; ↑ Cross-coupling reactivity | DNA minor groove (PDB: 2B3E) |
4-Chloro | Strong σ-withdrawal | ↑ Metabolic stability; ↑ Enzymatic inhibition | PARP-1 catalytic domain (PDB: 7AAC) |
7-Fluoro | High σ-withdrawal + π-donation | ↑ Lipophilicity; ↑ Kinase binding affinity | BRD4 acetyl-lysine site (PDB: 5KGD) |
The strategic halogen placement in this compound (molecular formula: C₇H₃BrClFN₂; MW: 249.47 g/mol) addresses key challenges in oncology drug design:
Mechanistically, this scaffold demonstrates multimodal anticancer activity:
DNA intercalation via planar benzimidazole core Topoisomerase I/II poisoning via halogen-mediated DNA cleavage Epigenetic modulation via HDAC inhibition enhanced by 7-fluorine’s halogen bonding [10]
Table 3: Multitarget Mechanisms Enabled by Structural Features
Structural Motif | Biological Target | Functional Role |
---|---|---|
Benzimidazole core | DNA topoisomerase I | Intercalation and strand break induction |
4-Chloro substituent | PARP-1 catalytic cleft | Competitive inhibition of NAD⁺ binding |
7-Fluoro substituent | BRD4 bromodomain | Displacement of acetylated histone binding |
N1-H tautomerism | Kinase ATP pockets | H-bond donation to hinge region residues |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3